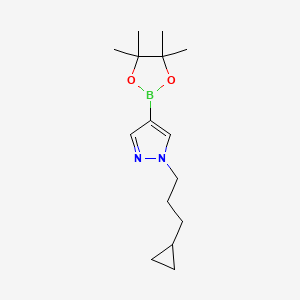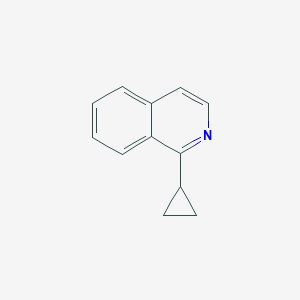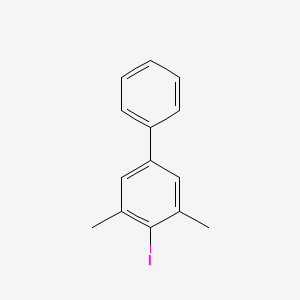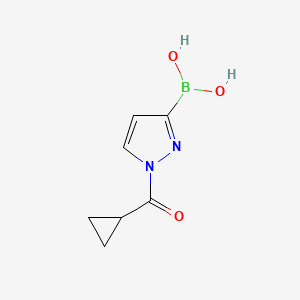![molecular formula C13H24N2O4 B13693904 (S)-3-[(S)-2-(Boc-amino)-3-hydroxypropyl]-2-piperidone](/img/structure/B13693904.png)
(S)-3-[(S)-2-(Boc-amino)-3-hydroxypropyl]-2-piperidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-[(S)-2-(Boc-amino)-3-hydroxypropyl]-2-piperidone is a compound that features a piperidone ring substituted with a Boc-protected amino group and a hydroxypropyl chain. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-[(S)-2-(Boc-amino)-3-hydroxypropyl]-2-piperidone typically involves the protection of the amino group with a Boc group, followed by the formation of the piperidone ring. One common method involves the use of tert-butyl dicarbonate (Boc anhydride) to protect the amino group, followed by cyclization to form the piperidone ring . The reaction conditions often include the use of a suitable base, such as triethylamine, to facilitate the protection reaction .
Industrial Production Methods
In industrial settings, the production of Boc-protected compounds often employs flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(S)-3-[(S)-2-(Boc-amino)-3-hydroxypropyl]-2-piperidone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the piperidone ring can be reduced to form a secondary alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Deprotection of the Boc group typically involves the use of trifluoroacetic acid (TFA) or hydrochloric acid.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of various substituted amines depending on the reagents used.
Scientific Research Applications
(S)-3-[(S)-2-(Boc-amino)-3-hydroxypropyl]-2-piperidone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-3-[(S)-2-(Boc-amino)-3-hydroxypropyl]-2-piperidone primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can participate in various biochemical pathways and interactions .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(Boc-amino)-3-hydroxypropanoic acid
- (S)-3-(Boc-amino)-2-hydroxypropylamine
- (S)-2-(Boc-amino)-3-hydroxybutanoic acid
Uniqueness
(S)-3-[(S)-2-(Boc-amino)-3-hydroxypropyl]-2-piperidone is unique due to its combination of a Boc-protected amino group and a piperidone ring, which provides both stability and reactivity in synthetic applications. This combination allows for selective reactions and the formation of complex molecules that are not easily accessible with other protecting groups .
Properties
Molecular Formula |
C13H24N2O4 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
tert-butyl N-[1-hydroxy-3-(2-oxopiperidin-3-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-10(8-16)7-9-5-4-6-14-11(9)17/h9-10,16H,4-8H2,1-3H3,(H,14,17)(H,15,18) |
InChI Key |
HTNYOHXDQACYNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCNC1=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5S,8R,9R)-8,9-dihydroxy-2,2-dimethyl-1,3,6-trioxaspiro[4.5]decan-10-one](/img/structure/B13693829.png)









![4-bromo-2-methoxy-1H-benzo[d]imidazole](/img/structure/B13693893.png)


